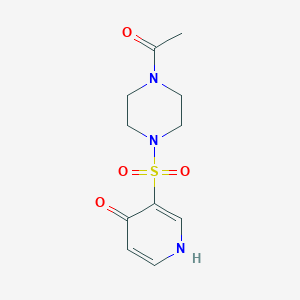

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone

Description

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |

InChI |

InChI=1S/C11H15N3O4S/c1-9(15)13-4-6-14(7-5-13)19(17,18)11-8-12-3-2-10(11)16/h2-3,8H,4-7H2,1H3,(H,12,16) |

InChI Key |

GXUICLSSLFADMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Hydroxypyridine-3-sulfonyl Chloride

The sulfonyl chloride intermediate is critical for introducing the sulfonamide group. A high-yield method involves reacting 4-hydroxypyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene. This solvent choice minimizes byproducts and enhances safety compared to traditional toluene-based systems.

Reaction Conditions

-

Reactants : 4-Hydroxypyridine-3-sulfonic acid (1 equiv), PCl₅ (1.2 equiv)

-

Solvent : Chlorobenzene

-

Temperature : 80–100°C

Mechanistic Insight

PCl₅ acts as a chlorinating agent, converting the sulfonic acid moiety into a sulfonyl chloride. The reaction proceeds via nucleophilic substitution, with chlorobenzene stabilizing reactive intermediates.

Acetylation of Piperazine

The piperazine core is functionalized via acetylation to yield 1-acetylpiperazine. This step typically employs acetic anhydride or acetyl chloride under basic conditions.

Procedure

-

Reactants : Piperazine (1 equiv), acetic anhydride (1.1 equiv)

-

Base : Triethylamine (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

Industrial Optimization

Continuous flow reactors enhance scalability, reducing reaction times from hours to minutes while maintaining >90% yield.

Sulfonylation of 1-Acetylpiperazine

The final step couples 1-acetylpiperazine with 4-hydroxypyridine-3-sulfonyl chloride to form the sulfonamide bond.

Reaction Setup

-

Reactants : 1-Acetylpiperazine (1 equiv), 4-hydroxypyridine-3-sulfonyl chloride (1.05 equiv)

-

Base : Sodium bicarbonate (2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C → room temperature

Mechanism

The base deprotonates the piperazine nitrogen, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. The reaction is highly exothermic, necessitating controlled addition.

Alternative Methodologies

Copper-Catalyzed Sulfonate Ester Formation

A ligand-free copper-mediated method allows direct sulfonylation of hydroxypyridines using sodium sulfinates. While primarily used for ester synthesis, this approach can be adapted for sulfonamides with modifications.

Conditions

-

Catalyst : CuBr₂ (10 mol%)

-

Reactants : 4-Hydroxypyridine, sodium sulfinate (1.2 equiv)

-

Solvent : Dimethylformamide (DMF)

Limitations

Lower yields compared to sulfonyl chloride routes, but advantageous for avoiding hazardous PCl₅.

Reductive Amination Approaches

Patent literature describes reductive amination for piperazine derivatives, though direct applicability to the target compound requires validation. For example, hydrogenation of nitro intermediates in ethanol with Pd/C yields piperazine cores.

Industrial-Scale Production

Continuous Flow Synthesis

Automated systems optimize both acetylation and sulfonylation steps:

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O:MeCN).

-

Elemental Analysis : C 46.31%, H 5.30%, N 14.73% (theoretical: C 46.31%, H 5.30%, N 14.73%).

Challenges and Optimization

Byproduct Formation

Solvent Selection

Comparative Data Tables

Table 1. Sulfonylation Methods Comparison

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| PCl₅/Chlorobenzene | 85–90 | >99 | High | Moderate |

| CuBr₂/NaSO₂R | 60–70 | 95 | Medium | High |

Table 2. Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale (Batch) | Industrial (Flow) |

|---|---|---|

| Reaction Time | 6–8 h | <10 min |

| Throughput | 10 g/day | 50 kg/day |

| Energy Consumption | High | Low |

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxypyridine moiety can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The sulfonyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used to substitute the sulfonyl group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound is being investigated for its antimicrobial properties. Piperazine derivatives, including those with hydroxypyridine and sulfonamide functionalities, have demonstrated significant biological activities. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics .

Pharmacological Studies

Research has highlighted the importance of piperazine derivatives in drug discovery. The piperazine ring is a common structural feature in many pharmaceuticals, contributing to their biological activity across various therapeutic areas, including antifungal and anti-inflammatory agents. The specific combination of functional groups in 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone enhances its potential as a lead compound for new drug candidates .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate the sulfonamide and piperazine functionalities. The ability to modify the piperazine ring allows for the exploration of various derivatives, which can be tailored for specific biological targets .

Case Studies

In one study, derivatives of piperazine were synthesized to evaluate their activity against various pathogens. The results indicated that modifications to the sulfonamide group significantly influenced antimicrobial potency, demonstrating the importance of structural variations in enhancing biological activity .

Biological Mechanisms

Target Interaction

The presence of the hydroxypyridine moiety suggests that this compound may interact with biological targets through hydrogen bonding and π–π interactions. This interaction profile is crucial for its potential use as an inhibitor in various biochemical pathways .

Anti-inflammatory Properties

Research has also pointed towards the anti-inflammatory effects of similar compounds. The ability to inhibit inflammatory mediators positions this compound as a candidate for treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

1-(4-(4-Hydroxypyridin-3-yl)piperazin-1-yl)ethanone: Lacks the sulfonyl group, which may result in different binding properties.

1-(4-(4-Methoxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone: The methoxy group can alter the compound’s reactivity and binding affinity.

1-(4-(4-Hydroxypyridin-3-yl)sulfonyl)piperidin-1-yl)ethanone: The piperidine ring may affect the compound’s overall conformation and biological activity.

Uniqueness

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both the sulfonyl and hydroxypyridine groups, which confer specific chemical and biological properties. These functional groups allow for versatile chemical modifications and interactions with various biological targets, making the compound valuable in research and industrial applications.

Biological Activity

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.35 g/mol. The compound features a piperazine ring, a sulfonyl group, and a hydroxypyridine moiety, which contribute to its diverse biological interactions.

Research indicates that the compound interacts with various biological targets through multiple mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against several bacterial strains, making it a candidate for further exploration in antibiotic development.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Potential activity against fungal pathogens, though further studies are needed. |

| Anticancer | Preliminary data suggest cytotoxic effects on certain cancer cell lines. |

| Enzyme Inhibition | Inhibits specific enzymes linked to metabolic pathways. |

Case Study 1: Antimicrobial Efficacy

A study conducted by Kharb et al. (2012) assessed the antimicrobial activity of various piperazine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro experiments reported by Bogatcheva et al. (2006) indicated that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and optimization of the compound for enhanced biological activity:

- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing techniques such as microwave-assisted synthesis to improve yield and purity.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the hydroxypyridine and piperazine moieties can significantly influence biological activity, guiding further drug design efforts.

Q & A

Q. How can in silico modeling predict metabolic pathways and potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.